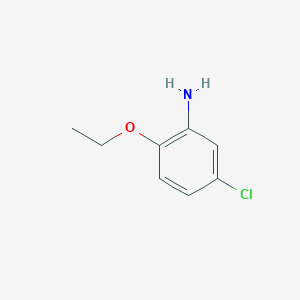

5-Chloro-2-ethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGGYTUIIXOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328420 | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-48-3 | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxyaniline

Introduction: 5-Chloro-2-ethoxyaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring a chloro group, an ethoxy group, and an amino group on a benzene ring—makes it a versatile intermediate for the development of more complex molecules. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction design and process optimization to quality control and safety management.

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data points to explore the underlying chemical principles, present validated analytical methodologies, and offer field-proven insights into its characterization. The protocols and data herein are grounded in established analytical techniques, ensuring a self-validating and trustworthy framework for scientific application.

Section 1: Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is systematically identified by a unique combination of names, registration numbers, and structural descriptors.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 15793-48-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | [1] |

| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Chloro-2-ethoxy-phenylamine, Benzenamine, 5-chloro-2-ethoxy- |[1] |

The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions. The ethoxy and amino groups are ortho to each other, while the chloro group is in the para position relative to the ethoxy group.

Caption: 2D structure of this compound.

Section 2: Core Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. While specific experimental data for this compound is not widely published, we can infer key properties from available data and closely related analogs.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Notes |

|---|---|---|

| Physical Form | Solid | |

| Appearance | Off-white to tan/brown crystalline powder | Inferred from analogs like 5-Chloro-2-methoxyaniline.[3][4] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other common organic solvents like Chloroform and DMSO. | Inferred from the parent compound 2-ethoxyaniline and the analog 5-chloro-2-methoxyaniline.[4][5] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. |[2] |

Thermal Properties: A Comparative Analysis

-

5-Chloro-2-methoxyaniline Boiling Point: 135 °C at 7.8 mbar.[6]

Expert Insight: The addition of a single methylene unit (CH₂) from methoxy to ethoxy generally increases the boiling point by approximately 20-30 °C at atmospheric pressure due to stronger van der Waals forces. The effect on melting point is less predictable as it also depends on crystal lattice packing, but a value in a similar or slightly higher range is expected for this compound.

Section 3: Spectroscopic and Spectrometric Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published spectra for this compound, this section provides a predicted profile based on established principles of organic spectrometry and data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The ethoxy group will produce a triplet (3H, from the -CH₃) and a quartet (2H, from the -OCH₂-). The three aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, as each resides in a unique electronic environment.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | ~3300-3500 (two bands) | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | ~3000-3100 | Stretch |

| C-H (Aliphatic) | ~2850-3000 | Stretch |

| C=C (Aromatic) | ~1500-1600 | Ring Stretch |

| C-N | ~1250-1350 | Stretch |

| C-O (Aryl Ether) | ~1200-1275 (asymmetric) | Stretch |

| C-Cl | ~600-800 | Stretch |

Mass Spectrometry (MS) MS provides the molecular weight and fragmentation patterns, confirming identity.

-

Molecular Ion Peak ([M]⁺): The key diagnostic feature will be a pair of peaks for the molecular ion at m/z 171 and m/z 173 . The ~3:1 intensity ratio of these peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

-

Key Fragments: Common fragmentation pathways would include the loss of an ethyl radical ([M-29]⁺) or an ethoxy radical ([M-45]⁺).

Section 4: Analytical Methodologies and Protocols

Ensuring the purity of a chemical intermediate is critical. The following protocols describe robust, validated methods for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound, being a moderately nonpolar compound, is well-retained on a nonpolar stationary phase (like C18) and can be eluted with a polar mobile phase mixture of water and an organic solvent like acetonitrile. This method is effective for quantifying the main component and detecting potential impurities.[9]

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute this stock solution with the mobile phase (at initial conditions) to a working concentration of approximately 0.1 mg/mL.

-

-

Instrumentation and Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas from the resulting chromatogram.

-

Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.

-

Caption: Standard workflow for HPLC purity analysis.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful confirmatory technique that separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio and fragmentation pattern. It serves as an excellent orthogonal method to HPLC for identity verification.[10]

Generalized Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation and Conditions:

-

Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow mode (~1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Compare the acquired mass spectrum of the eluted peak with the predicted spectrum, focusing on the molecular ion pair (m/z 171/173) and key fragments.

Section 5: Safety and Handling

Understanding the hazard profile of a chemical is non-negotiable for ensuring laboratory safety.

Table 4: GHS Hazard Information for this compound

| Identifier | Value | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |

| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Expert Insight & Handling Recommendations: Given the hazard statements, appropriate personal protective equipment (PPE) is mandatory. This includes safety glasses or goggles, nitrile gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water. The closely related analog, 5-Chloro-2-methoxyaniline, is listed as harmful if swallowed, in contact with skin, or if inhaled, reinforcing the need for cautious handling.[1][11]

Conclusion

This compound is a key chemical intermediate with a distinct set of physicochemical properties. This guide has provided a comprehensive overview of its identity, physical characteristics, predicted spectroscopic profile, and robust analytical methods for its characterization. By grounding this information in established scientific principles and comparative data from analogous structures, researchers and developers are better equipped to utilize this compound safely and effectively in their synthetic endeavors, ensuring both the integrity of their research and the safety of their personnel.

References

-

This compound - Lead Sciences. (n.d.). Lead Sciences. Retrieved January 9, 2026, from [Link]

-

This compound | C8H10ClNO | CID 410076. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

5-chloro-2-methoxyaniline. (n.d.). Stenutz. Retrieved January 9, 2026, from [Link]

-

5-Chloro-2-phenoxyaniline | CAS#:93-67-4. (2025, August 22). Chemsrc. Retrieved January 9, 2026, from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

2-ETHOXYANILINE. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 9, 2026, from [Link]

-

Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Organic Spectrometry. (n.d.). Retrieved January 9, 2026, from [Link]

-

5-Chloro-2-(4-chlorophenoxy)aniline | CAS No: 121-27-7. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C8H10ClNO | CID 410076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. A14244.36 [thermofisher.com]

- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epa.gov [epa.gov]

- 11. echemi.com [echemi.com]

A Guide to the Spectral Analysis of 5-Chloro-2-ethoxyaniline: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxyaniline is a substituted aniline derivative with applications as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. A thorough understanding of its chemical structure and purity is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule.

Molecular Structure and Properties

Before delving into the spectral analysis, it is essential to understand the molecular structure of this compound.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0.4,0!"]; N [label="N", pos="-2.2,0!"]; H1N [label="H", pos="-2.8,0.5!"]; H2N [label="H", pos="-2.8,-0.5!"]; O [label="O", pos="2.2,0!"]; C7 [label="C", pos="3.2,0.5!"]; H1C7 [label="H", pos="3,1.2!"]; H2C7 [label="H", pos="3.8,0.8!"]; C8 [label="C", pos="3.5,-0.5!"]; H1C8 [label="H", pos="3.3,-1.2!"]; H2C8 [label="H", pos="4.2,-0.2!"]; H3C8 [label="H", pos="4,-0.8!"]; Cl [label="Cl", pos="0,-3!"]; H3 [label="H", pos="-1.5,-2.7!"]; H4 [label="H", pos="1.5,-2.7!"]; H6 [label="H", pos="0.8,0.7!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C2 -- N; N -- H1N; N -- H2N; C1 -- O; O -- C7; C7 -- C8; C7 -- H1C7; C7 -- H2C7; C8 -- H1C8; C8 -- H2C8; C8 -- H3C8; C4 -- Cl; C3 -- H3; C5 -- H4; C6 -- H6;

} Structure of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.63 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 15793-48-3[2] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Analysis

While an experimental spectrum for this compound is not available, a predicted ¹H NMR spectrum can be deduced based on the chemical environment of the protons in the molecule and by comparison with the known spectrum of 5-Chloro-2-methoxyaniline[3].

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethoxy CH₃ | ~1.4 | Triplet (t) | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| Ethoxy CH₂ | ~4.0 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom, split by the CH₃ group. |

| NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Chemical shift can vary depending on solvent and concentration; protons are exchangeable.[4] |

| Aromatic H-3 | ~6.7 | Doublet (d) | 1H | Ortho to the electron-donating NH₂ group, expected to be upfield. |

| Aromatic H-4 | ~6.8 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6. |

| Aromatic H-6 | ~6.6 | Doublet (d) | 1H | Ortho to the electron-donating ethoxy group, expected to be upfield. |

// Aromatic ring C1 [label="C1-OEt", pos="0,1.5!"]; C2 [label="C2-NH2", pos="-1.3,-0.75!"]; C3 [label="C3-H", pos="-0.85,-2!"]; C4 [label="C4-H", pos="0.85,-2!"]; C5 [label="C5-Cl", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="0.4,0!"];

// Connections C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Protons H3 [label="H-3 (~6.7 ppm)", pos="-1.5,-2.7!"]; H4 [label="H-4 (~6.8 ppm)", pos="1.5,-2.7!"]; H6 [label="H-6 (~6.6 ppm)", pos="0.8,0.7!"];

// Ethoxy group OEt [label="OEt (~1.4, ~4.0 ppm)", pos="0,2.5!"]; NH2 [label="NH2 (~3.5-4.5 ppm)", pos="-2.5,0!"];

// Edges C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C6 -- H6 [style=dashed]; C1 -- OEt [style=dashed]; C2 -- NH2 [style=dashed]; } Predicted ¹H NMR Assignments

¹³C NMR Spectroscopy: Predicted Analysis

Similarly, the ¹³C NMR spectrum can be predicted. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the aromatic ring.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethoxy CH₃ | ~15 | Shielded aliphatic carbon. |

| Ethoxy CH₂ | ~64 | Deshielded by the adjacent oxygen atom. |

| Aromatic C-5 | ~118 | Carbon bearing the chloro substituent. |

| Aromatic C-3, C-4, C-6 | ~112 - 120 | Aromatic carbons influenced by the amine and ethoxy groups. |

| Aromatic C-2 | ~138 | Carbon attached to the electron-donating amino group. |

| Aromatic C-1 | ~145 | Carbon attached to the electron-donating ethoxy group. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra of a sample like this compound.

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental FTIR spectrum for this compound is available from spectral databases[1].

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (Ethoxy group) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1520 - 1480 | N-H bend | Primary Amine (-NH₂) |

| 1250 - 1200 | C-O stretch | Aryl-alkyl ether |

| 850 - 750 | C-Cl stretch | Aryl-Chloride |

| 800 - 600 | C-H bend (out-of-plane) | Substituted Aromatic Ring |

The presence of sharp bands in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching of the primary amine. The absorptions corresponding to aromatic and aliphatic C-H stretching are also clearly distinguishable. The strong absorption around 1240 cm⁻¹ is indicative of the C-O stretching of the ethoxy group.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation :

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the sample spectrum is recorded.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

III. Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Analysis

-

Molecular Ion Peak (M⁺) : The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 171. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak is also expected.

-

Major Fragmentation Pathways :

-

Loss of an ethyl group (-CH₂CH₃) : Cleavage of the ethyl group from the ethoxy substituent would result in a fragment ion at m/z 142.

-

Loss of an ethoxy radical (-•OCH₂CH₃) : This would lead to a fragment at m/z 126.

-

Loss of HCl : Elimination of hydrogen chloride could lead to a fragment at m/z 135.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction :

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization :

-

The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Mass Analysis :

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Conclusion

References

-

ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

University at Albany. (n.d.). The chemistry of anilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-hydroxyaniline. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-hydroxyaniline. Retrieved from [Link]

-

ScienceDirect. (n.d.). Substituted aniline: Significance and symbolism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SciSpace. (n.d.). Top 165 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1960. Retrieved from [Link]

-

Bridge of Knowledge. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Chloro-2-nitroaniline. Retrieved from [Link]

-

Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-ethoxyaniline (CAS No. 15793-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

5-Chloro-2-ethoxyaniline, registered under CAS number 15793-48-3, is a substituted aniline derivative. Anilines and their analogues are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of a vast array of complex molecules. Their utility spans from the creation of vibrant azo dyes to the development of life-saving pharmaceuticals. Understanding the specific properties and hazards of a functionalized aniline like this compound is paramount for its safe handling and effective utilization in research and development. The presence of chloro, ethoxy, and amine functionalities on the benzene ring imparts a unique reactivity profile that can be strategically exploited in multi-step synthetic pathways. This guide provides a comprehensive overview of its known properties, associated hazards, and essential protocols for its handling, grounded in established safety science and chemical principles.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. These parameters dictate solvent selection, reaction conditions, and purification strategies.

Structural and Identity Data

| Property | Value | Source |

| CAS Number | 15793-48-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [2][3] |

| Molecular Weight | 171.62 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-chloro-2-ethoxy-phenylamine, Benzenamine, 5-chloro-2-ethoxy- | [2] |

| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [1] |

Key Physicochemical Data

| Property | Value | Notes & Implications for Research |

| Physical Form | Solid. Often described as an off-white to tan crystalline powder or flakes. | The solid nature requires appropriate handling to avoid dust generation. |

| Melting Point | 21-22 °C (for a similar compound, 5-Chloro-2-phenoxyaniline, it is 41-44 °C) | The relatively low melting point suggests it may be a liquid in warmer laboratory environments. This is a critical consideration for storage and handling. |

| Boiling Point | Data not consistently available. | High boiling point is expected for a molecule of this weight, making distillation a viable purification method, likely under reduced pressure. |

| Solubility | Soluble in water. | Water solubility will influence work-up procedures and potential environmental mobility. |

| LogP (Octanol/Water Partition Coefficient) | 2.2 (Computed) | This value suggests a moderate potential for bioaccumulation. It is more soluble in octanol than water, indicating it can partition into organic phases and biological membranes. |

Part 2: Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance. The causality behind its toxicity is rooted in its aniline structure, which can interfere with biological processes, primarily through metabolic activation into reactive intermediates.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the intrinsic hazards.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source for all GHS data:[2]

Toxicological Insights and Mechanisms

The toxicity is intrinsically linked to its metabolism. The aniline moiety can be oxidized in the liver to form reactive metabolites like nitrosoarenes and hydroxylamines. These metabolites can deplete cellular antioxidants, such as glutathione, leading to oxidative stress and damage to red blood cells and other tissues.[4] The presence of a chloro-substituent can influence the rate of metabolism and the stability of these reactive intermediates.

Ecotoxicological Considerations

Chlorinated anilines are recognized as persistent environmental pollutants that can enter aquatic systems through industrial effluent.[5] Their moderate LogP value suggests a potential for bioaccumulation in organisms.[5] While specific ecotoxicity data (e.g., LC50 for fish) for this compound are not available, related compounds like 4-chloroaniline have demonstrated significant toxicity to aquatic life.[5] Therefore, releases to the environment must be strictly avoided.

Part 3: Safe Handling and Experimental Protocols

A self-validating safety system is one where procedures are designed to inherently minimize risk, even in the event of an unforeseen deviation. This requires a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use.[7]

-

Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be considered.[6]

Protocol: Safe Weighing and Solution Preparation

Causality: This protocol is designed to mitigate the dual risks of inhalation of fine powder and dermal exposure during routine lab procedures.

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the fume hood.

-

Aliquotting: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.

-

Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Carefully add the weighed solid to the flask. Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

Mixing: Cap the flask and allow the contents to dissolve with stirring.

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes) in a designated hazardous waste container.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep in a dark place, away from direct sunlight.[3]

-

Incompatibilities: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Aniline compounds can react exothermically with these materials. Oxidizing agents can initiate vigorous or explosive reactions.[8][9]

Accidental Release and Disposal

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Wearing full PPE, including respiratory protection if necessary, prevent further dispersion of the dust.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust during cleanup.[7]

-

Wash the spill area thoroughly with soap and water.

-

-

Waste Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service.[10] Do not allow the product to enter drains or sewer systems.[10]

First Aid Protocol

This is a summary for immediate action. Always seek professional medical attention after any exposure.

| Exposure Route | Protocol | Justification |

| Inhalation | Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Get medical attention immediately.[11] | To remove the individual from the contaminated atmosphere and restore oxygenation. |

| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water for at least 15-20 minutes. Get medical attention.[11][12] | To decontaminate the skin surface and minimize dermal absorption of the harmful chemical. |

| Eye Contact | Immediately flush eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[12][13] | To dilute and wash away the corrosive chemical to prevent serious, permanent eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or get medical attention immediately.[14] | To avoid aspiration of the chemical into the lungs, which can cause further damage. |

Part 4: Applications in Research and Synthesis

While specific pharmaceutical applications for this compound are not widely documented in readily available literature, its structure is highly indicative of its utility as a chemical intermediate, particularly in the synthesis of dyes and potentially as a scaffold for medicinal chemistry exploration.

Role as a Dye Intermediate

Structurally similar anilines, such as 5-Chloro-2-phenoxyaniline and 5-Chloro-2-nitroaniline, are established precursors in the synthesis of azo dyes.[15][16] The core process involves the diazotization of the primary amine group followed by coupling with an electron-rich aromatic compound.

The ethoxy and chloro substituents on the this compound ring would act as auxochromes or modifiers, influencing the final color (bathochromic or hypsochromic shifts) and properties like lightfastness and solubility of the resulting dye. This makes it a potentially valuable building block for creating novel colorants.

Potential in Medicinal Chemistry

The substituted aniline scaffold is present in numerous approved drugs. The functional groups on this compound offer multiple handles for synthetic modification, making it a candidate for library synthesis in drug discovery programs. The amine can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures for screening against various biological targets.

References

-

First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.[Link]

-

MSDS of 5-Chloro-2-phenoxyaniline. Capot Chemical (2009-01-15).[Link]

-

Safety data sheet - 5-Chloro-2-methoxyaniline. CPAChem (2024-05-08).[Link]

-

This compound. Lead Sciences.[Link]

-

First Aid Strategies for Managing Exposure to Toxic Substances. MyCPR NOW.[Link]

-

First Aid: Chemical Exposure. Vanderbilt Health.[Link]

-

Synthesis of 5-Chloro-2-methoxyaniline. PrepChem.com.[Link]

-

First Aid Procedures for Chemical Hazards. Hazmat School (2021-11-16).[Link]

-

Sourcing 5-Chloro-2-phenoxyaniline: A Guide for Chemical Buyers. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem, National Institutes of Health.[Link]

-

This compound | C8H10ClNO | CID 410076. PubChem, National Institutes of Health.[Link]

- Synthesis method of 5-chloro-2-methyl aniline - CN102234235A.

-

5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738. PubChem, National Institutes of Health.[Link]

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260. PubChem, National Institutes of Health.[Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central, National Institutes of Health (2023-10-01).[Link]

-

Buy Dye Intermediates at Affordable Prices - Industrial Grade, High Quality. ExportersIndia.com.[Link]

-

Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed, National Institutes of Health.[Link]

-

The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Oxidizing Agents. EBSCO Research Starters.[Link]

-

Oxidizing Agents. Organic Chemistry Portal.[Link]

-

12.7: Oxidizing Agents. Chemistry LibreTexts (2019-06-02).[Link]

-

Oxidizing Agents and Reducing Agents. YouTube (2015-08-18).[Link]

Sources

- 1. This compound | 15793-48-3 [sigmaaldrich.cn]

- 2. This compound | C8H10ClNO | CID 410076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. Oxidizing Agents | Research Starters | EBSCO Research [ebsco.com]

- 9. Oxidizing Agents [organic-chemistry.org]

- 10. cpachem.com [cpachem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. cprcertificationnow.com [cprcertificationnow.com]

- 13. vanderbilt2.staywellsolutionsonline.com [vanderbilt2.staywellsolutionsonline.com]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [guidechem.com]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-ethoxyaniline

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-2-ethoxyaniline, specifically focusing on its solubility profile and stability characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with expert insights to provide a robust framework for handling and characterizing this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative with applications as a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. The chloro and ethoxy substitutions on the aniline ring impart specific electronic and steric properties that influence its reactivity and physicochemical behavior. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, purification strategies, and the stability of resulting products. This guide outlines the critical considerations and experimental protocols for a comprehensive assessment of these properties.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a polar amino group and a non-polar chloro and ethoxy-phenyl moiety in this compound suggests a nuanced solubility profile.

Predicted Solubility Characteristics

Based on its structure, the solubility of this compound is expected to be moderate in non-polar organic solvents and higher in polar organic solvents. The amino group can act as a hydrogen bond donor, while the ethoxy group can act as a hydrogen bond acceptor, facilitating interactions with protic solvents. The chloro group adds to the molecule's lipophilicity.

Experimental Determination of Solubility

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in a range of relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and functionalities. A recommended set is provided in the table below.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4][5]

-

Data Reporting: Express solubility in terms of mg/mL or mol/L.

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Example Solvents | Predicted Solubility |

| Non-Polar | Hexane, Toluene | Low |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetonitrile | Moderate to High |

| Polar Protic | Methanol, Ethanol, Isopropanol | High |

| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Low |

Visualization 1: Solubility Determination Workflow

Caption: Predicted pathway for oxidative degradation.

Analytical Methodologies for Purity and Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-250 nm).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization 3: HPLC Method Development and Validation Workflow

Caption: Workflow for HPLC method development and validation.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While predictive data based on its chemical structure offers initial guidance, rigorous experimental determination of these parameters is essential for its successful application in research and development. The provided protocols for solubility determination and forced degradation studies, in conjunction with a validated stability-indicating HPLC method, will enable a thorough characterization of this important molecule. It is recommended that these studies be conducted early in the development process to inform decisions regarding reaction optimization, purification strategies, formulation development, and the establishment of appropriate storage and handling procedures.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. [Link]

-

Q1A(R2): A deep dive in Stability Studies. YouTube. [Link]

-

ICH Q1A(R2) Guideline. [Link]

-

Experiment 1 Determination of Solubility Class. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 25-50. [Link]

-

Michael, J. V., & Kumaran, S. S. (1998). Thermal decomposition studies of halogenated organic compounds. Semantic Scholar. [Link]

-

Identification and Analysis of Halogenated Contaminants Formed in Thermal. [Link]

-

Arulanandam, D., & Ganesan, R. (2014). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 1591(1), 646-648. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas. [Link]

-

Anbarasu, K., & Manisankar, P. (2007). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Transactions of the SAEST, 42(4), 143-148. [Link]

-

Holmes, J. M., & Tatlow, J. C. (1967). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 134-136. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. 1998. [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Boulahlib, S., Boudina, A., & Si-Ahmed, K. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(37), 6736-6743. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]

-

Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Organic Compounds. [Link]

-

Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]

-

Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(3), 54-64. [Link]

-

General protocol for forced degradation studies (stress testing) of... ResearchGate. [https://www.researchgate.net/publication/344283921_General_protocol_for_forced_degradation_studies_stress_testing_of_drug_substances_and_drug_products]([Link]_ degradation_studies_stress_testing_of_drug_substances_and_drug_products)

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]

-

Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 48(3), 491-496. [Link]

-

Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]

-

Kulkarni, P. S., & Kotecha, J. G. (2016). Forced degradation studies. MedCrave Online, 2(4), 1-4. [Link]

-

Szczepanik, B. (2017). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 22(12), 2095. [Link]

-

Fujii, K., Urano, N., Ushio, K., & Mori, C. (2004). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of bioscience and bioengineering, 97(4), 256-261. [Link]

-

Hplc method development and validation: an overview. SciSpace. [Link]

-

Potential degradation pathways of aniline. ResearchGate. [Link]

-

Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... ResearchGate. [Link]

-

Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one, 8(7), e69343. [Link]

-

Liu, Q., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. Bioresource technology, 401, 131086. [Link]

-

Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... ResearchGate. [Link]

-

A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]

-

Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. JMPAS. [Link]

Sources

- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. impactfactor.org [impactfactor.org]

- 5. jmpas.com [jmpas.com]

An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3), a substituted aniline of interest in synthetic organic chemistry. This document addresses the notable scarcity of detailed, publicly available experimental data for this specific compound by providing confirmed foundational data, outlining a probable synthetic route based on established chemical principles, and presenting validated protocols for closely related analogs to empower researchers in their work.

Core Molecular Identity and Physicochemical Properties

This compound is a halogenated aromatic amine. Its core structure consists of an aniline ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position.

Molecular Formula and Weight: The definitive molecular formula for this compound is C₈H₁₀ClNO .[1][2] This gives it a calculated molecular weight of approximately 171.62 g/mol .[1][2]

A Note on Compound Identification: It is critical to distinguish this compound (CAS: 15793-48-3) from its close structural analog, 5-Chloro-2-methoxyaniline (CAS: 95-03-4). Search queries and literature often conflate the two; however, their physicochemical properties, reaction kinetics, and spectroscopic signatures will differ due to the substitution of an ethoxy group for a methoxy group. This guide will leverage data from the more thoroughly documented methoxy analog where appropriate, with explicit notation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15793-48-3 | PubChem[2] |

| Molecular Formula | C₈H₁₀ClNO | PubChem[1][2] |

| Molecular Weight | 171.62 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CCOC1=C(C=C(C=C1)Cl)N | PubChem[2] |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.8,1.2!"]; C3 [label="C", pos="1.2,2.4!"]; C4 [label="C", pos="0,2.4!"]; C5 [label="C", pos="-0.6,1.2!"]; C6 [label="C", pos="0,1.2!"]; // Benzene ring center for clarity O1 [label="O", pos="-1.8,1.2!"]; C7 [label="C", pos="-2.4,2.4!"]; C8 [label="C", pos="-3.6,2.4!"]; Cl1 [label="Cl", pos="1.8,3.6!"]; H1[label="H", pos="-0.5,-0.8!"]; H2[label="H", pos="0.5,-0.8!"];

// Define invisible nodes for bond centering B1 [pos="0.6,0!", shape=point]; B2 [pos="1.5,0.6!", shape=point]; B3 [pos="1.5,1.8!", shape=point]; B4 [pos="0.6,2.4!", shape=point]; B5 [pos="-0.3,1.8!", shape=point]; B6 [pos="-0.3,0.6!", shape=point];

// Draw bonds N1 -- B1 -- C1; C1 -- B2 -- C2; C2 -- B3 -- C3; C3 -- B4 -- C4; C4 -- B5 -- C5; C5 -- B6 -- C1; C5 -- O1; O1 -- C7; C7 -- C8; C3 -- Cl1; N1 -- H1; N1 -- H2;

// Aromatic ring representation (approximated) edge [style=dashed, color="#5F6368"]; B1 -- B6; B6 -- B5; B5 -- B4; B4 -- B3; B3 -- B2; B2 -- B1;

// Add labels for positions node [fontcolor="#EA4335", fontsize=10]; L1 [label="1", pos="1.5,-0.3!"]; L2 [label="2", pos="-0.9,0.9!"]; L3 [label="3", pos="-0.9,2.7!"]; L4 [label="4", pos="0,3.0!"]; L5 [label="5", pos="1.5,2.7!"]; L6 [label="6", pos="2.1,0.9!"]; }

Caption: Molecular structure of this compound.

Synthesis Pathway: A Mechanistic Approach

Proposed Synthetic Route: The likely two-step synthesis starts from the commercially available 1,4-dichlorobenzene.

-

Nitration: Introduction of a nitro group via electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SₙAr): Replacement of a chlorine atom with an ethoxy group.

-

Reduction: Reduction of the nitro group to the target primary amine.

Caption: Proposed high-level synthesis workflow.

Protocol for an Analogous Compound: Synthesis of 5-Chloro-2-methoxyaniline

To provide a validated experimental framework, the following protocol details the synthesis of the closely related 5-Chloro-2-methoxyaniline via the reduction of 4-chloro-1-methoxy-2-nitrobenzene. This procedure serves as an excellent starting point for the development of a synthesis for the ethoxy analog.

Reaction: Reduction of 4-chloro-1-methoxy-2-nitrobenzene.

Source: Adapted from methodologies described by chemical suppliers and synthesis databases.[3]

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (e.g., 1 L per 0.5 mol of starting material).

-

Addition of Reagents: Add 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron(III) chloride (0.1 equivalents), and activated carbon (10% by weight relative to the nitro compound).

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Reductant Addition: Add hydrazine hydrate (80% solution, ~6 equivalents) dropwise to the refluxing mixture. Causality: The combination of a metal catalyst (FeCl₃) and a reducing agent (hydrazine hydrate) is a common and effective method for nitro group reduction. The activated carbon provides a high surface area for the reaction. The reaction is exothermic, necessitating slow, controlled addition of the hydrazine.

-

Reaction Monitoring: Stir the reaction at reflux for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup - Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the solid catalyst and activated carbon.

-

Workup - Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting residue with petroleum ether to remove non-polar impurities, yielding the 5-chloro-2-methoxyaniline product.

Self-Validation: The identity and purity of the synthesized product must be confirmed using spectroscopic methods (NMR, MS) and melting point analysis, comparing the results to literature values for 5-Chloro-2-methoxyaniline.

Spectroscopic Characterization Profile (Predicted)

No experimentally derived spectra for this compound are widely published. However, a predicted profile can be constructed based on its structure and comparison with analogs. This serves as a benchmark for researchers to validate their own synthetic products.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The protons on the substituted ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with each other.

-

Ethoxy Group Protons (5H):

-

A quartet (~4.0 ppm) corresponding to the -O-CH₂ - group, split by the adjacent methyl protons.

-

A triplet (~1.4 ppm) corresponding to the -CH₂-CH₃ group, split by the adjacent methylene protons.

-

-

Amine Protons (2H): A broad singlet in the range of 3.5-4.5 ppm, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~110-150 ppm range. The carbon attached to the oxygen (-C-O) will be the most downfield, while the carbon attached to the nitrogen (-C-N) will also be significantly shifted.

-

Ethoxy Group Carbons (2C): Two signals in the aliphatic region: one for the -O-CH₂ - carbon (~60-70 ppm) and one for the CH₃ - carbon (~15 ppm).

Infrared (IR) Spectroscopy: Computed IR spectra for this compound are available and suggest key absorption bands.[4]

-

N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ from the ethoxy group.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak around 1250 cm⁻¹, characteristic of an aryl-alkyl ether.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, chloro-substituted anilines are a vital class of intermediates in medicinal chemistry and materials science. The presence of chlorine can significantly modulate a molecule's properties.

Role of Chlorine in Drug Design:

-

Increased Lipophilicity: The chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Blocking: A strategically placed chlorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Modulation of pKa: As an electron-withdrawing group, chlorine can alter the basicity of the aniline nitrogen, affecting how the molecule interacts with biological targets.

-

Filling Hydrophobic Pockets: The chlorine atom can fit into hydrophobic pockets within protein targets, enhancing binding affinity.

Given these principles, this compound is a valuable building block for generating libraries of compounds for screening against various biological targets, including kinases, GPCRs, and other enzymes.

Safety and Handling

Based on GHS classifications provided in chemical databases, this compound is considered a hazardous substance.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. This compound | C8H10ClNO | CID 410076. Available from: [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of 5-Chloro-2-ethoxyaniline

Abstract

5-Chloro-2-ethoxyaniline is a substituted aromatic amine of significant interest in synthetic chemistry. Its unique arrangement of chloro, ethoxy, and amino functional groups on a benzene scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly within the pharmaceutical and dye industries.[1][2] This guide provides a comprehensive examination of its chemical structure, from its fundamental properties to the advanced spectroscopic techniques required for its unequivocal identification. We will delve into the causality behind synthetic choices, the logic of analytical workflows, and the practical considerations for handling this compound in a research setting. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this key chemical building block.

Core Molecular Identity and Physicochemical Properties

This compound is systematically named under IUPAC nomenclature as this compound.[3] It belongs to the class of substituted anilines, which are foundational components in organic synthesis. The presence of an electron-donating ethoxy group, an electron-withdrawing but ortho-, para-directing chloro group, and a nucleophilic amino group imparts a distinct reactivity profile to the molecule.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 15793-48-3 | PubChem[3] |

| Molecular Formula | C₈H₁₀ClNO | PubChem[3] |

| Molecular Weight | 171.62 g/mol | PubChem[3] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | PubChem[3] |

| InChIKey | UZEGGYTUIIXOIX-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Off-white to tan crystalline powder or flakes (inferred from related compounds) | [4] |

| Melting Point | Data not widely available; related 5-chloro-2-methoxyaniline melts at 81-83 °C | [4] |

Synthesis Pathway: From Nitroarene to Amine

The most common and industrially viable route to synthesizing substituted anilines is through the reduction of the corresponding nitroarene precursor. This transformation is fundamental in organic chemistry, converting a strongly electron-withdrawing nitro group (-NO₂) into a versatile amino group (-NH₂).

For this compound, the logical precursor is 4-chloro-1-ethoxy-2-nitrobenzene . The reduction of this nitro group can be achieved using various reagents, with a common laboratory-scale method involving hydrazine hydrate in the presence of a catalyst like iron(III) chloride and activated carbon.[5] This method is effective and proceeds under relatively mild conditions (reflux).

Experimental Protocol: Synthesis via Nitro Group Reduction

-

Rationale: The use of hydrazine hydrate with a catalytic system like FeCl₃/activated carbon provides a high-yield pathway for nitro group reduction that avoids the high pressures associated with catalytic hydrogenation, making it accessible for standard laboratory setups.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, 4-chloro-1-ethoxy-2-nitrobenzene (1.0 eq), methanol as the solvent, iron(III) chloride (0.1 eq), and activated carbon (10% wt).

-

Reaction: Heat the mixture to reflux.

-

Addition: Add hydrazine hydrate (80% solution, 6.0 eq) dropwise to the refluxing mixture. The reaction is exothermic and may require controlled addition to maintain a steady reflux.

-

Monitoring: Stir the reaction mixture at reflux for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After completion, cool the mixture and filter it through a pad of celite to remove the catalyst and activated carbon.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude residue can be purified by washing with a non-polar solvent like petroleum ether or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A typical synthesis workflow for this compound.

Structural Elucidation: A Spectroscopic Approach

Confirming the precise chemical structure of a synthesized molecule is a non-negotiable step in chemical research. A combination of spectroscopic techniques is employed, with each method providing a unique piece of the structural puzzle.

Analytical Workflow Diagram

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Expected Signals:

-

Ethoxy Group (CH₃CH₂O-): A triplet around δ 1.4 ppm (3H, -CH₃) coupled to the adjacent CH₂ group, and a quartet around δ 4.0 ppm (2H, -CH₂) coupled to the CH₃ group.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm). The proton at C6 (ortho to -NH₂) will likely be a doublet. The proton at C4 (ortho to -Cl) will be a doublet of doublets. The proton at C3 will be a doublet.

-

Amino Group (-NH₂): A broad singlet around δ 3.5-4.5 ppm (2H). Its chemical shift is variable and depends on concentration and solvent.

-

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals:

-

Ethoxy Group: Two signals in the aliphatic region (δ 15-20 ppm for -CH₃ and δ 60-70 ppm for -O-CH₂).

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm), confirming the substitution pattern.

-

-

-

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern.

-

Key Observations:

-

Molecular Ion Peak (M⁺): The most critical piece of data is the molecular ion peak. For C₈H₁₀ClNO, the expected monoisotopic mass is approximately 171.05 Da.[3]

-

Isotopic Pattern (M+2 Peak): The presence of a chlorine atom is unequivocally confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks in the mass spectrum for the molecular ion: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. This is a self-validating feature for any chlorine-containing compound.

-

Fragmentation: Common fragmentation may include the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da).

-

-

Protocol for MS Analysis (Electron Ionization - EI):

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) system.

-

Acquire the mass spectrum in EI mode.

-

Analyze the spectrum for the molecular ion and the characteristic M/M+2 isotopic pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[6][7]

-

Expected Characteristic Absorptions:

-

N-H Stretch (Amine): Two distinct sharp bands in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

-

C-O Stretch (Ether): A strong, characteristic absorption band around 1200-1250 cm⁻¹ confirms the aryl-alkyl ether linkage.

-

C-Cl Stretch: A band in the lower frequency "fingerprint" region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

-

-

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The amino group is a potent activating, ortho-, para-directing group, making the C4 and C6 positions highly susceptible to electrophilic aromatic substitution. The ethoxy group is also a strong activator, reinforcing this effect. The chloro group, while deactivating due to its inductive effect, also directs incoming electrophiles to the ortho and para positions. This complex interplay of electronic effects makes the molecule a nuanced substrate in further synthetic transformations. The amino group can also be readily diazotized to form a diazonium salt, a highly versatile intermediate for introducing a wide range of other functional groups.

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing chlorine, are ubiquitous in modern pharmaceuticals.[1][8] The inclusion of a chlorine atom can significantly modulate a drug candidate's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and binding affinity. This compound serves as a valuable building block for creating more complex drug scaffolds. Its structure is incorporated into molecules targeting a range of biological systems, often after further modification of the amine functionality.

Safety and Handling

As a substituted aniline, this compound must be handled with appropriate care. Based on data for the compound and its close analogs, it is classified with several hazards.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Handling Protocol:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with soap and water.[9]

-

Store the container tightly sealed in a cool, dry place away from incompatible materials like strong oxidizing agents.

-

Conclusion